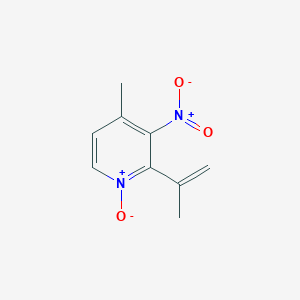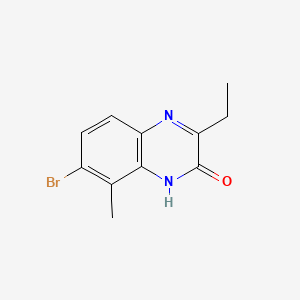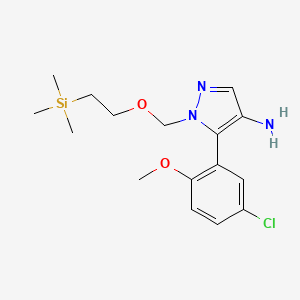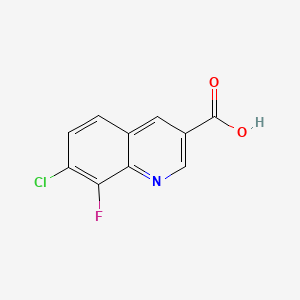
7-Chloro-8-fluoroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-8-fluoroquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions of the quinoline ring, respectively, and a carboxylic acid group at the 3rd position. The molecular formula of this compound is C10H5ClFNO2, and it has a molecular weight of 225.6 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl chloride intermediate that subsequently reacts with an amine to form the quinoline ring . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7-Chloro-8-fluoroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 6-Fluoroquinoline-3-carboxylic acid
- 4-Chloro-7-fluoroquinoline
Uniqueness
Eigenschaften
Molekularformel |
C10H5ClFNO2 |
|---|---|
Molekulargewicht |
225.60 g/mol |
IUPAC-Name |
7-chloro-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) |
InChI-Schlüssel |
PKKALIGFWDNKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
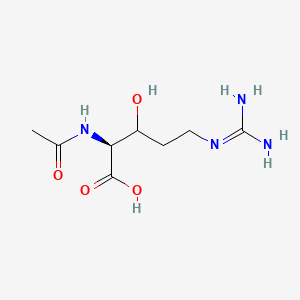
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)


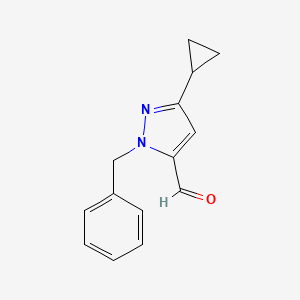
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
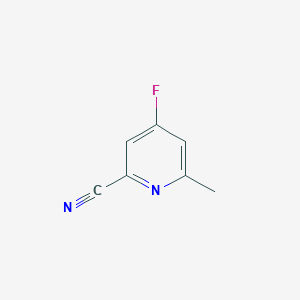
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
